molecular formula C4H13N3OS B12963978 2-Methylpropane-2-sulfonimidhydrazide

2-Methylpropane-2-sulfonimidhydrazide

Cat. No.: B12963978
M. Wt: 151.23 g/mol
InChI Key: JYHODJVVQSYVJS-UHFFFAOYSA-N
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Description

2-Methylpropane-2-sulfonimidhydrazide is a chemical compound with a unique structure that makes it valuable in various scientific and industrial applications. This compound is known for its reactivity and versatility in chemical synthesis, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropane-2-sulfonimidhydrazide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:

2-Methylpropane-2-sulfonyl chloride+HydrazineThis compound+HCl\text{2-Methylpropane-2-sulfonyl chloride} + \text{Hydrazine} \rightarrow \text{this compound} + \text{HCl} 2-Methylpropane-2-sulfonyl chloride+Hydrazine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-2-sulfonimidhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfonimidhydrazide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-Methylpropane-2-sulfonimidhydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpropane-2-sulfonimidhydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sulfonimidhydrazide group, which can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropane-2-sulfonamide
  • 2-Methylpropane-2-sulfinamide
  • 2-Methylpropane-2-sulfonyl chloride

Uniqueness

2-Methylpropane-2-sulfonimidhydrazide is unique due to its specific functional group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized research and industrial contexts.

Properties

Molecular Formula

C4H13N3OS

Molecular Weight

151.23 g/mol

IUPAC Name

(tert-butylsulfonimidoyl)hydrazine

InChI

InChI=1S/C4H13N3OS/c1-4(2,3)9(6,8)7-5/h5H2,1-3H3,(H2,6,7,8)

InChI Key

JYHODJVVQSYVJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=N)(=O)NN

Origin of Product

United States

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